4'-Hydroxy Diclofenac-D4 (Major) is a deuterium-labeled metabolite of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its molecular formula of C14H11Cl2NO3 and a molecular weight of 316.17 g/mol. The "D4" in its name indicates the presence of four deuterium atoms, which are isotopes of hydrogen. This labeling is crucial for analytical purposes, particularly in pharmacokinetics and drug metabolism studies, as it allows for the differentiation of the labeled compound from its non-labeled counterparts during analysis .
4'-Hydroxy Diclofenac itself likely shares the same mechanism of action as Diclofenac, primarily inhibiting the enzymes cyclooxygenase (COX) 1 and 2, which are involved in the production of inflammatory mediators like prostaglandins []. However, the mechanism of action of 4'-Hydroxy Diclofenac-D4 is not directly relevant as it serves as a research tool and not a therapeutic agent.
4'-Hydroxy Diclofenac-D4 (Major) is a deuterium-labeled form of 4'-Hydroxy Diclofenac. Diclofenac is a medication commonly sold under the brand name Voltaren, among others. It belongs to a class of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs). These medications are used to reduce pain and inflammation. Source: National Institutes of Health: )
4'-Hydroxy Diclofenac-D4 (Major) is primarily used as an internal standard in scientific research. An internal standard is a known compound added to a sample to help researchers quantify the target molecule.
The synthesis of 4'-Hydroxy Diclofenac-D4 typically involves the following methods:
4'-Hydroxy Diclofenac-D4 is primarily used as an internal standard in analytical chemistry, particularly in:
Interaction studies involving 4'-Hydroxy Diclofenac-D4 focus on its role as a metabolite in drug-drug interactions. These studies assess how this compound interacts with other medications metabolized by similar pathways or enzymes (e.g., cytochrome P450 enzymes). Understanding these interactions is crucial for predicting potential adverse effects or altered efficacy when combined with other therapeutic agents .
Several compounds share structural similarities with 4'-Hydroxy Diclofenac-D4, including:
| Compound | Structure | Unique Features |
|---|---|---|
| 4'-Hydroxy Diclofenac-D4 | C14H11Cl2NO3 | Deuterium-labeled for analytical precision |
| Diclofenac | C14H11Cl2N O2 | Broad anti-inflammatory action |
| 4-Hydroxy Diclofenac | C14H11Cl2NO3 | Non-labeled; used for pharmacological studies |
| Nimesulide | C17H20N2O5S | Different mechanism; selective COX-2 inhibitor |
The uniqueness of 4'-Hydroxy Diclofenac-D4 lies in its isotopic labeling, which enhances its utility in pharmacokinetic studies while maintaining relevance to the therapeutic effects associated with its parent compound .
Deuteration, the substitution of hydrogen with deuterium (²H), exploits the kinetic isotope effect (KIE) to alter reaction rates in metabolic processes. The C–D bond exhibits a lower zero-point energy and higher bond dissociation energy compared to C–H, resulting in slower enzymatic cleavage. For example, deuterated drugs like deutetrabenazine demonstrate prolonged half-lives due to reduced CYP450-mediated metabolism. In the case of 4'-Hydroxy Diclofenac-D4, deuteration at the 2,3,4,5 positions of the phenyl ring aims to stabilize the molecule against oxidative metabolism by CYP2C9.
Strategic deuteration targets "soft spots" vulnerable to oxidation, thereby redirecting metabolism toward less toxic pathways. Diclofenac undergoes extensive hepatic metabolism to form 4'-hydroxy-diclofenac (via CYP2C9) and 5-hydroxy-diclofenac (via CYP3A4). Deuterating the 4'-hydroxy metabolite reduces the likelihood of reactive quinoneimine formation, a proposed culprit in diclofenac-induced hepatotoxicity.
The regioselective hydroxylation of diclofenac to 4'-hydroxydiclofenac is efficiently catalyzed by unspecific peroxygenases (UPOs), a class of fungal enzymes known for their ability to oxygenate aromatic substrates using hydrogen peroxide as an oxidant [1] [2]. UPOs from Agrocybe aegerita have demonstrated exceptional activity in converting diclofenac to 4'-hydroxydiclofenac with yields exceeding 65% under optimized conditions [2]. Mechanistically, the reaction proceeds via a peroxygenation pathway, where the oxygen atom in the hydroxyl group originates from hydrogen peroxide, as confirmed by ^18^O-labeling experiments [2].
Immobilization techniques, such as encapsulation in polyvinyl alcohol/polyethylene glycol (PVA/PEG) cryogels, enhance the operational stability of UPOs. Immobilized enzymes retain 60% of their initial activity after multiple reaction cycles and achieve total turnover numbers 60-fold higher than free enzymes [1]. This stabilization is critical for large-scale synthesis, as it mitigates enzyme denaturation and simplifies catalyst recovery. Kinetic studies reveal no significant differences in K~M~ or k~cat~ values between free and immobilized UPOs, indicating that immobilization does not hinder substrate access or catalytic efficiency [1].
Table 1: Comparison of Free and Immobilized UPO Performance in Diclofenac Hydroxylation
| Parameter | Free UPO | Immobilized UPO |
|---|---|---|
| Initial Activity (%) | 100 | 60 |
| Total Turnover Number | 1x | 60x |
| Reaction Yield (%) | 65 | 62–154* |
*Yield range depends on reactor configuration [1] [2].
Deuterium labeling at the 2,3,4,5 positions of the phenyl ring in 4'-hydroxy diclofenac-D4 is achieved through hydrogen-deuterium (H-D) exchange reactions. Trifluoroacetic acid-d (CF~3~COOD) serves as both solvent and deuterium source, enabling efficient isotopic exchange under mild conditions [7]. This method avoids the need for metal catalysts or harsh reagents, preserving the integrity of the hydroxyl group and chlorine substituents. Reaction optimization studies indicate that temperatures of 50–60°C and durations of 24–48 hours maximize deuterium incorporation while minimizing side reactions [7].
Alternative approaches, such as the use of deuterated dimethyl sulfoxide (DMSO-d~6~) in the presence of a phenalenyl catalyst, have also been explored [6]. However, the requirement for strong bases (e.g., potassium tert-butoxide) limits compatibility with acid-sensitive functional groups. By contrast, CF~3~COOD-based methods achieve >90% deuterium incorporation at all four target positions without requiring protective group strategies [7].
Table 2: Optimization Parameters for H-D Exchange in 4'-Hydroxy Diclofenac-D4
| Condition | Optimal Range | Deuterium Incorporation (%) |
|---|---|---|
| Temperature | 50–60°C | 85–93 |
| Reaction Time | 24–48 hours | 89–94 |
| CF~3~COOD Concentration | Neat | 90–95 |
Isotopic ratio mass spectrometry (IRMS) is indispensable for verifying deuterium content and positional integrity in 4'-hydroxy diclofenac-D4. Gas chromatography coupled to IRMS (GC-IRMS) enables precise measurement of carbon (δ^13^C), nitrogen (δ^15^N), and deuterium (δ^2^H) isotopic signatures at sub-μg/L sensitivities [9]. For deuterium analysis, continuous-flow isotope-ratio monitoring achieves a precision of <2‰ for D/H ratios, ensuring accurate quantification of isotopic enrichment [8].
Table 3: IRMS Performance Metrics for Deuterium Analysis
| Parameter | Value |
|---|---|
| Precision (δ^2^H) | <2‰ |
| Accuracy (δ^2^H) | <4‰ |
| Sensitivity (LOD) | 0.1 μg/L |
| Linear Range | 0.1–100 μg/L |
4′-Hydroxy Diclofenac-D4 (Major) retains the dichlorinated anilide scaffold of diclofenac but carries four deuterium atoms on the phenylacetic ring. Its exact mass is 316.1670 g mol⁻¹ [1], whereas the non-deuterated metabolite weighs 312.0782 g mol⁻¹ [2]. The isotope shift assists quantitative mass-spectrometric discrimination during metabolic studies.
| Property | Value and Unit | Reference |
|---|---|---|
| Exact monoisotopic mass | 316.1670 g mol⁻¹ [1] | |
| Formula | C₁₄H₇D₄Cl₂NO₃ [3] | |
| Dominant ion in electrospray negative mode | m/z 315.0 ([M–H]⁻) [1] | |
| Deuterium incorporation | Four atoms at positions 2, 3, 5, 6 on phenylacetic ring ≥86% [4] |
Extensive in‐vitro incubations using pooled human liver microsomes, recombinant cytochrome P450 isoforms, and fungal unspecific peroxygenases have established that ring deuteration does not disrupt core phase-I routes but slightly modulates reaction velocity [5] [6]. Screening against sixteen hepatic cytochrome P450 isoforms consistently assigns over 95% of 4′-hydroxy formation from diclofenac to cytochrome P450 2C9 in human systems [7] [8].
Beyond 4′-hydroxy diclofenac itself, secondary hydroxylated species—5-hydroxy and 3′-hydroxy derivatives—and N,O-quinone imines appear at trace levels following oxidative turnover in microsomes rich in cytochrome P450 3A4 [9]. Deuteration does not introduce novel metabolites but slightly reduces quinone imine yield, suggesting a kinetic isotope effect on the secondary oxidation step [10].
In hepatocyte suspensions, 4′-hydroxy Diclofenac-D4 accounts for 42% of total detected products after 60 min, mirroring the 45% share of its protiated counterpart under matched experimental conditions [6]. The identical partition underscores the functional neutrality of deuterium concerning pathway selection.
Cytochrome P450 2C9 catalyzes the regio-selective para-hydroxylation of diclofenac, producing the 4′-hydroxy metabolite with classical single-enzyme Michaelis–Menten kinetics. Inhibition with sulfaphenazole, a selective cytochrome P450 2C9 blocker, abolishes over 90% of 4′-hydroxy formation in human microsomes [7] [11].
| Parameter | Non-deuterated 4′-hydroxy formation | Deuterated analogue formation | Reference |
|---|---|---|---|
| Michaelis constant (Kₘ) | 5.6 µmol L⁻¹ [7] | 5.4 µmol L⁻¹ [5] | |
| Maximal velocity (Vₘₐₓ) | 60.6 nmol min⁻¹ mg⁻¹ protein [7] | 57.9 nmol min⁻¹ mg⁻¹ protein [5] | |
| Catalytic efficiency (Vₘₐₓ ⁄ Kₘ) | 10.8 mL min⁻¹ mg⁻¹ [7] | 10.7 mL min⁻¹ mg⁻¹ [5] |
No statistically significant divergence emerges between isotopologues (P > 0.05), indicating that hydrogen abstraction at the aromatic carbon is not rate-limiting, consistent with modest primary kinetic isotope effects for electrophilic aromatic substitution [12].
Mechanistically, docking and mutagenesis pinpoint an electrostatic anchoring of the carboxylate moiety to Arg108, orienting the dichlorophenyl ring toward the heme-iron-oxo species for para-hydroxylation [13]. Deuteration does not perturb this alignment, explaining the conserved catalytic constants.
Cytochrome P450 2C9 genetic variants modulate velocity but not regio-selectivity. Variant Leu359 alters turnover number by up to three-fold yet maintains identical 4′-hydroxy proportions [14]. Comparable trends hold for deuterated substrates, reinforcing that intrinsic isotope effects remain subordinate to allelic variation.
Ring-specific deuteration is widely used to probe limiting chemical steps. For 4′-Hydroxy Diclofenac-D4:
| Comparative Endpoint | Protiated Compound | Deuterated Analogue | Isotope Effect | Reference |
|---|---|---|---|---|
| Intrinsic clearance (mL min⁻¹ mg⁻¹) | 42.0 [15] | 40.1 [15] | 1.05 | 35 |
| Enzyme-specific catalytic efficiency (Vₘₐₓ ⁄ Kₘ, mL min⁻¹ mg⁻¹) | 10.8 [7] | 10.7 [5] | 1.01 | 3, 12 |
| Quinone imine yield (% of total metabolites) | 6.0 [9] | 4.3 [10] | 0.72 | 20, 25 |
The muted isotope effects corroborate theoretical predictions that, for aromatic hydroxylation via σ-complex intermediates, carbon–hydrogen bond cleavage is not the dominant energy barrier [12] [17].
Cytochrome P450 3A4 contributes chiefly to 5-hydroxylation of diclofenac and the subsequent formation of a p-benzoquinone imine capable of covalent protein binding [18] [9]. Although 4′-Hydroxy Diclofenac-D4 formation itself is negligible through cytochrome P450 3A4 (<2% of total), the isotopologue influences downstream pathways:
| Reaction Endpoint | Cytochrome P450 2C9 Contribution | Cytochrome P450 3A4 Contribution | Reference |
|---|---|---|---|
| 4′-Hydroxylation | ≥ 95% [7] | ≤ 2% [9] | 3, 20 |
| 5-Hydroxylation | ≤ 3% [8] | ≥ 90% [9] | 8, 20 |
| Quinone imine adduct formation | 0 [18] | 100% [18] | 13 |
Although cytochrome P450 3A4 is not a major participant in primary 4′-hydroxy formation, its activity remains pivotal for alternative bioactivation routes. Deuterium incorporation mitigates but does not abolish these ancillary pathways, suggesting partial kinetic modulation rather than full suppression.
The collective evidence demonstrates that deuterium substitution in 4′-Hydroxy Diclofenac-D4 neither disrupts the dominance of cytochrome P450 2C9 in para-hydroxylation nor markedly shifts kinetic parameters. Primary kinetic isotope effects remain modest because the electrophilic aromatic substitution mechanism features a rate-determining arene oxidation step preceding carbon–hydrogen cleavage. Cytochrome P450 3A4 retains its specialized role in minor 5-hydroxylation and bioactivation, with deuteration modestly lowering reactive metabolite flux.